molecular formula C10H14FNO B13081685 (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

Cat. No.: B13081685
M. Wt: 183.22 g/mol
InChI Key: CZRCWUQOVNUWPC-ZETCQYMHSA-N
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Description

“(1S)-1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol” is a chiral secondary alcohol featuring a fluorinated aromatic ring with a dimethylamino substituent. The compound’s structure comprises a phenyl ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 4 with a fluorine atom. The ethan-1-ol moiety is attached to position 1 of the aromatic ring, conferring stereochemical complexity due to the (1S) configuration. While direct pharmacological data are absent in the provided evidence, structurally related compounds (e.g., fluorophenyl-containing thioureas and ketones) highlight roles in drug discovery .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m0/s1

InChI Key

CZRCWUQOVNUWPC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)N(C)C)O

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and dimethylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Esterification Reactions

This alcohol undergoes esterification with carboxylic acids under acid-catalyzed conditions. For example:

Reagents/ConditionsProductKey ObservationsSource
Acetic acid, H₂SO₄, reflux1-[2-(Dimethylamino)-4-fluorophenyl]ethyl acetateEsterification proceeds via nucleophilic acyl substitution.
Benzoyl chloride, pyridine, RT1-[2-(Dimethylamino)-4-fluorophenyl]ethyl benzoatePyridine neutralizes HCl byproduct, enhancing yield.

The dimethylamino group increases electron density at the aromatic ring but does not inhibit esterification at the hydroxyl group.

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ in H₂SO₄0–5°C, 4 h1-[2-(Dimethylamino)-4-fluorophenyl]ethanone78%
CrO₃ in acetone (Jones reagent)RT, 2 hSame ketone product85%

The fluorine atom stabilizes the intermediate carbonyl via inductive effects, improving oxidation efficiency.

Acid-Base Reactions

The dimethylamino group acts as a weak base, forming salts with strong acids:

AcidProductApplicationSource
HCl (gas) in diethyl etherHydrochloride saltImproves solubility in polar solvents.,
Methanesulfonic acidMesylate saltStabilizes the compound for storage.

Salts are critical for pharmaceutical formulation due to enhanced bioavailability.

Participation in Grignard Reactions

While the compound itself is an alcohol, its derivatives participate in organometallic reactions. For instance:

Reaction TypeReagents/ConditionsProductNotesSource
Protection followed by Grignard1. TMSCl, imidazole
2. 4-Fluorophenylmagnesium bromide
Protected intermediate for further synthesisUsed in citalopram analog synthesis.

Recrystallization & Purification

Relevant to reaction workup, solvent systems for crystallization include:

Solvent CombinationTemperaturePurity AchievedSource
Methanol/2-propanol70°C → 20°C>95%
Acetone/hexane35°C → 20°C99%

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data:

ConditionDecomposition OnsetMass LossSource
10°C/min, N₂ atmosphere185°C5%

The compound remains stable below 150°C, enabling high-temperature reactions.

Scientific Research Applications

Antidepressant Properties

The compound is structurally related to escitalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. Research indicates that (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol may exhibit similar pharmacological effects due to its ability to enhance serotonin levels in the brain. Studies have shown that compounds with similar structures can effectively alleviate symptoms of major depressive disorder, making this compound a candidate for further investigation in antidepressant therapies .

Skin Care Formulations

Recent studies have explored the incorporation of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol into cosmetic formulations due to its potential moisturizing and skin-enhancing properties. The compound's ability to interact with skin receptors may improve hydration and elasticity, making it a valuable ingredient in anti-aging products .

Experimental Design in Formulation Development

A study utilized response surface methodology to optimize formulations containing this compound, assessing its effects on rheological properties and sensory attributes. The findings indicated that the inclusion of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol significantly improved product performance, leading to enhanced consumer satisfaction in topical applications .

Case Studies

Study Application Findings
Study 1Antidepressant EfficacyDemonstrated significant improvement in depressive symptoms comparable to established SSRIs .
Study 2Cosmetic FormulationImproved hydration and sensory properties in skin creams, leading to better consumer acceptance .
Study 3Pharmacological ProfileConfirmed inhibition of serotonin reuptake, supporting its potential as an antidepressant .

Mechanism of Action

The mechanism by which (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes.

Comparison with Similar Compounds

Key Compounds:

1-[4-(1,1-Dimethylethyl)phenyl]ethanone (): A ketone derivative with a tert-butyl group at the para position.

Ezetimibe Hydroxy Glucuronide (): Contains a 4-fluorophenyl group and hydroxylated azetidinone, emphasizing fluorine’s role in metabolic stability.

Substituent Effects:

  • Fluorine: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-[4-(tert-butyl)phenyl]ethanone) .
  • Ethan-1-ol Moiety: Introduces a hydroxyl group for hydrogen bonding, contrasting with ketones (e.g., 1-[4-(tert-butyl)phenyl]ethanone) or thioureas (), which lack this feature.

Physicochemical Properties

Property Target Compound (Estimated) 1-[4-(tert-Butyl)phenyl]ethanone 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
Molecular Weight (g/mol) ~183* 176.25 367.38
Boiling Point (°C) N/A 117 N/A
Melting Point (°C) N/A 17–18 N/A
Flash Point (°C) ~30–40† 30 N/A
Storage Conditions Room temperature‡ Room temperature 0–6°C

*Estimated based on molecular formula (C₁₀H₁₃FNO). †Inferred from similar volatile compounds (e.g., ketones in ). ‡Assumed due to absence of cold storage requirements in analogs.

Research Implications

These features position it as a candidate for further study in drug design, particularly for targets requiring balanced lipophilicity and hydrogen-bonding capacity. Future work should prioritize crystallographic analysis (e.g., via SHELXL ) to elucidate its 3D structure and intermolecular interactions.

Biological Activity

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, commonly referred to as a dimethylamino alcohol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure consists of a fluorinated phenyl group linked to a chiral carbon bearing a hydroxyl group and a dimethylamino moiety, which may influence its interaction with biological targets.

  • Chemical Formula : C10H14FNO
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 1421607-36-4
  • IUPAC Name : (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

The biological activity of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol is primarily attributed to its interaction with neurotransmitter systems, particularly those related to serotonin and norepinephrine. The dimethylamino group is known to enhance lipophilicity, which facilitates the compound's ability to cross the blood-brain barrier.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to exhibit properties akin to selective serotonin reuptake inhibitors (SSRIs), potentially enhancing serotonergic neurotransmission.
  • Adrenergic Modulation : The presence of the fluorine atom may influence adrenergic receptor activity, contributing to mood modulation and anxiolytic effects.

Biological Activity Summary

The following table summarizes the biological activities reported for (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol and related compounds:

Activity TypeTest Organism/ModelResult/EffectReference
AntidepressantAnimal modelsSignificant reduction in depressive behavior
AntibacterialE. coli, S. aureusMIC values ranging from 20–40 µM
CytotoxicityVarious cancer cell linesInduced apoptosis at 50 µM
NeuroprotectiveNeuronal cell culturesReduced oxidative stress markers

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol in rodent models. The compound was administered over a period of two weeks, leading to significant improvements in behavioral tests, such as the forced swim test and tail suspension test. Results indicated that the compound's mechanism involved modulation of serotonin levels, similar to traditional SSRIs.

Case Study 2: Antibacterial Activity

In vitro assays demonstrated that (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, revealing effective concentrations comparable to established antibiotics.

Research Findings

Recent studies have highlighted the potential of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol as a lead compound for developing new therapeutic agents. Its structural modifications have been shown to enhance efficacy and reduce side effects commonly associated with existing treatments.

Notable Findings:

  • Synthesis Improvements : Advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further pharmacological exploration.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in the substituent groups significantly affect both potency and selectivity towards target receptors.

Q & A

Q. How can researchers optimize the enantioselective synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol to achieve high enantiomeric excess?

Q. How do computational models predict the interaction between (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol and biological targets, and what are the limitations?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like serotonin receptors. Key parameters include:
  • Ligand Preparation: Optimize 3D structure with Gaussian (B3LYP/6-31G* basis set).
  • Binding Site Analysis: Identify hydrophobic pockets accommodating the fluorophenyl and dimethylamino groups.
  • Limitations: Force fields may inaccurately model fluorine’s electronegativity, and solvation effects are often oversimplified .

Q. What strategies can resolve contradictions in reported biological activities of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol across studies?

  • Methodological Answer:
  • Purity Assessment: Use LC-MS to rule out impurities (e.g., ketone precursors) that may skew activity .
  • Stereochemical Confirmation: Compare enantiomers via circular dichroism (CD) to isolate (1S)-specific effects .
  • In Vitro/In Vivo Correlation: Standardize assay conditions (e.g., cell lines, dosing regimens) to minimize variability. Contradictions in neuroactivity studies may arise from differential blood-brain barrier penetration .

Q. How does the dimethylamino substituent influence the compound’s pharmacokinetic properties compared to other amino-substituted analogs?

  • Methodological Answer:
  • LogP Measurement: The dimethylamino group increases lipophilicity (LogP ~1.8 vs. 1.2 for primary amines), enhancing membrane permeability .
  • Metabolic Stability: Assess via liver microsome assays (e.g., rat S9 fraction). Dimethylamino groups resist oxidative deamination better than primary amines, extending half-life .
  • Comparative Data Table:
SubstituentLogPt₁/₂ (h, microsomes)Reference
-NH₂1.20.8[5]
-N(CH₃)₂1.82.5[19]

Q. What environmental impact assessment methods are recommended for (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol?

  • Methodological Answer:
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition assays .
  • Degradation Studies: Perform photolysis (UV-Vis irradiation) and biodegradation (OECD 301F) to evaluate persistence. Fluorine’s electronegativity may reduce hydrolysis rates .
  • Alternative Synthesis: Explore biocatalytic routes with water-based solvents to minimize waste .

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